molecular formula C14H11N5OS2 B2368584 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 894001-63-9

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2368584
CAS No.: 894001-63-9
M. Wt: 329.4
InChI Key: KSBUPGBZOQCWDO-UHFFFAOYSA-N
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Description

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes pyridazinyl, pyridinyl, and thiazolyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of a pyridazinone derivative with a suitable halogenating agent to introduce the pyridazinyl group.

    Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with a thiazolyl acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(pyridin-2-yl)acetamide
  • 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(benzothiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide exhibits unique chemical properties due to the presence of both pyridazinyl and thiazolyl groups

Properties

IUPAC Name

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS2/c20-12(17-14-16-7-8-21-14)9-22-13-2-1-11(18-19-13)10-3-5-15-6-4-10/h1-8H,9H2,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBUPGBZOQCWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC=NC=C2)SCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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